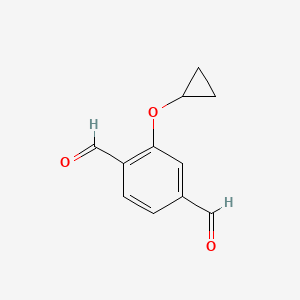
2-Cyclopropoxyterephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxyterephthalaldehyde is an organic compound characterized by the presence of a cyclopropoxy group attached to a terephthalaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxyterephthalaldehyde typically involves the reaction of terephthalaldehyde with cyclopropanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group. The process may involve heating and the use of solvents such as dichloromethane or toluene to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxyterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Terephthalic acid derivatives.
Reduction: 2-Cyclopropoxyterephthalyl alcohol.
Substitution: Various substituted terephthalaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxyterephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxyterephthalaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles such as amines and thiols. This reactivity makes it useful in various chemical transformations and as a precursor in the synthesis of more complex molecules. The cyclopropoxy group may also influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Terephthalaldehyde: Lacks the cyclopropoxy group and has different reactivity and applications.
Cyclopropylbenzaldehyde: Contains a cyclopropyl group attached to a benzaldehyde core, differing in the position and nature of the substituents.
Uniqueness
2-Cyclopropoxyterephthalaldehyde is unique due to the presence of both cyclopropoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-cyclopropyloxyterephthalaldehyde |
InChI |
InChI=1S/C11H10O3/c12-6-8-1-2-9(7-13)11(5-8)14-10-3-4-10/h1-2,5-7,10H,3-4H2 |
InChI-Schlüssel |
ZYVXMXJJXBHDEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


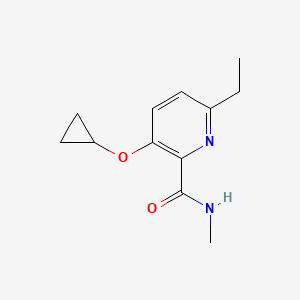
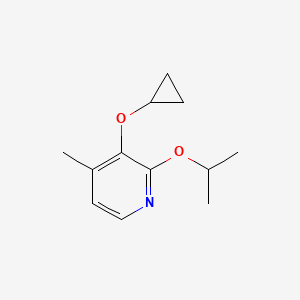
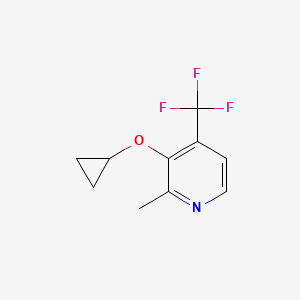
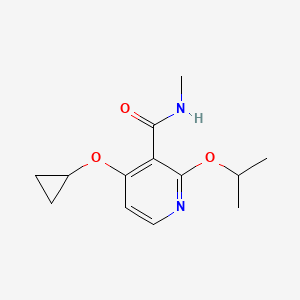


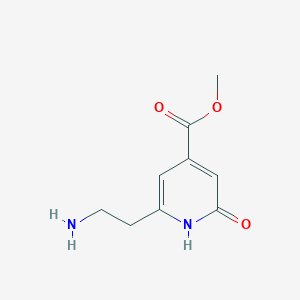
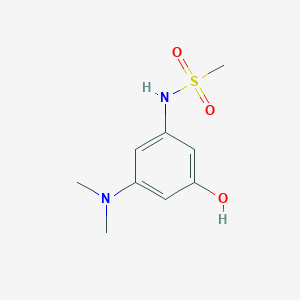
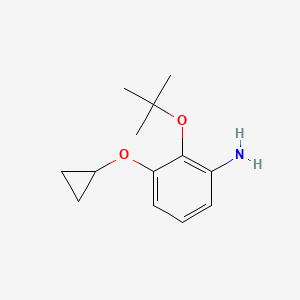
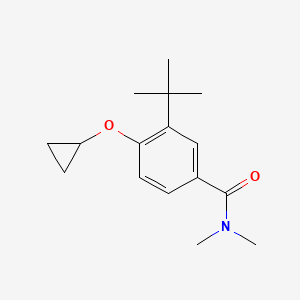
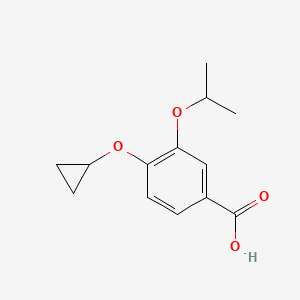
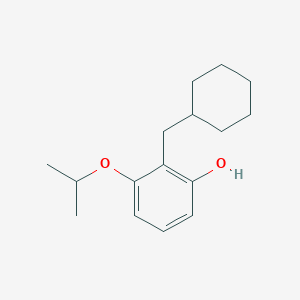

![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)
